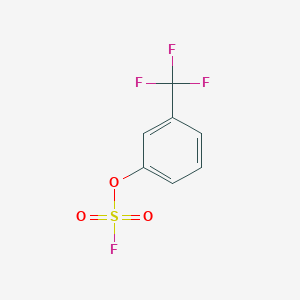

3-(Trifluoromethyl)phenyl fluorosulfonate

Description

Properties

IUPAC Name |

1-fluorosulfonyloxy-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O3S/c8-7(9,10)5-2-1-3-6(4-5)14-15(11,12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMGDOAPTQZMJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OS(=O)(=O)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Fluorosulfonation of 3-(Trifluoromethyl)phenol

- The most common and direct synthetic approach involves reacting 3-(trifluoromethyl)phenol with fluorosulfonic acid (HSO3F).

- The reaction typically proceeds under controlled, low-temperature conditions to avoid side reactions and maximize selectivity.

- The general reaction scheme is:

$$

\text{3-(Trifluoromethyl)phenol} + \text{Fluorosulfonic acid} \rightarrow \text{3-(Trifluoromethyl)phenyl fluorosulfonate}

$$

- This method yields the target fluorosulfonate ester with good selectivity due to the electrophilic nature of fluorosulfonic acid and the nucleophilicity of the phenol oxygen.

Reaction Conditions and Considerations:

- Temperature: Low temperatures are maintained (often below 0 °C) to prevent decomposition or overreaction.

- Stoichiometry: Controlled molar ratios of reagents are used to favor mono-substitution.

- Purification: Post-reaction workup involves neutralization and extraction steps to isolate the pure fluorosulfonate.

- Continuous flow reactors have been employed to enhance scalability and safety, allowing precise control over reaction parameters such as temperature, pressure, and residence time.

- Catalytic systems may be introduced to improve yield and reduce reaction times, although the reaction is fundamentally acid-catalyzed.

Fluorosulfation via Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

Recent advances in sulfur(VI) fluoride exchange chemistry offer alternative pathways for synthesizing aryl fluorosulfates, including this compound.

- Use of fluorosulfate electrophiles as intermediates.

- Avoidance of hazardous reagents like chlorosulfonyl isocyanate or sulfamoyl chloride.

- Enhanced functional group tolerance and milder reaction conditions.

- Starting from 3-(trifluoromethyl)phenol, fluorosulfation can be achieved by reacting with sulfuryl fluoride (SO2F2) or its surrogates.

- This reaction can be conducted in situ using two-chamber reactors or ex situ using precursors that release SO2F2.

- The process is catalyzed by bases or proceeds under basic conditions to facilitate nucleophilic substitution on the sulfur center.

- Safer and more environmentally friendly compared to traditional sulfonylation methods.

- High yields and purity with simplified purification.

- Compatibility with various functional groups.

Reaction Optimization and Base Selection

A detailed study on the synthesis of N-acyl sulfamates from fluorosulfates provides insights relevant to the preparation of aryl fluorosulfonates.

| Entry | Base Used | Yield (%) | Notes |

|---|---|---|---|

| 1 | Sodium hydride (NaH) | 97 (isolated 85) | Standard conditions, THF solvent, room temp |

| 2 | NaH (1.5 equiv) | 64 | Lower base amount reduces yield |

| 3 | NaH (3.0 equiv) | 97 | Increased base maintains high yield |

| 4 | NaH, 30 min reaction | 83 | Shorter reaction time slightly lowers yield |

| 5 | NaH, dioxane solvent | 87 | Alternative solvent effective |

| 6 | DBU (2.3 equiv) | Trace | Organobase ineffective |

| 7 | TBD (2.3 equiv) | 17 | Weak yield with this base |

| 8 | t-BuOK (2.3 equiv) | - | Reaction mixture solidifies, unsuitable |

| 9 | NaNH2 (2.3 equiv) | 24 | Low yield |

- Sodium hydride is critical for efficient fluorosulfation and subsequent transformations.

- Organobases and other strong bases generally give poor yields or problematic reaction mixtures.

- Solvent choice (THF preferred, dioxane acceptable) affects yield and reaction control.

Functional Group Tolerance and Scope

- The fluorosulfonation method tolerates various substituents on the aromatic ring, including halides, esters, and nitriles.

- Ortho-substituted phenols react efficiently without significant steric hindrance.

- The trifluoromethyl group enhances the electronic properties, increasing lipophilicity and influencing reactivity.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct fluorosulfonation | 3-(Trifluoromethyl)phenol, HSO3F | Low temp, controlled stoichiometry | High yield, straightforward | Requires careful temperature control |

| SuFEx-based fluorosulfation | 3-(Trifluoromethyl)phenol, SO2F2 or surrogates | Mild, basic conditions | Safer, milder, functional group tolerant | Requires specialized equipment for SO2F2 |

| Base-mediated fluorosulfate conversion | Fluorosulfate intermediate, NaH | Room temp, THF solvent | High yield, clean reaction | Sensitive to moisture, requires dry conditions |

Research Findings and Notes

- The trifluoromethyl substituent significantly affects the electronic environment, facilitating selective fluorosulfonation.

- Sodium hydride is the base of choice for reactions involving fluorosulfates to form N-acyl sulfamates and related derivatives, indicating its importance in fluorosulfonate chemistry.

- Continuous flow processes and catalytic systems are being developed to improve industrial scalability.

- Purification typically involves aqueous extraction and acidification to isolate the pure fluorosulfonate ester.

- Hydrolysis side reactions can occur if moisture is present, leading to phenol byproducts.

This comprehensive overview consolidates diverse research insights into the preparation of this compound, highlighting the primary synthetic routes, reaction conditions, base effects, and industrial considerations, ensuring a professional and authoritative understanding of this compound’s synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)phenyl fluorosulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorosulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The trifluoromethyl group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The phenyl ring can undergo coupling reactions with other aromatic compounds, expanding the structural diversity of the resulting products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.

Coupling Reactions: Catalysts such as palladium or copper are often employed in the presence of suitable ligands and bases.

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

Organic Synthesis

Versatile Building Block

This compound serves as a crucial building block in organic synthesis, facilitating the formation of complex organic molecules. Its ability to undergo substitution reactions allows for the introduction of diverse functional groups into target molecules. The following table summarizes its role in different synthetic pathways:

| Reaction Type | Description | Applications |

|---|---|---|

| Substitution Reactions | Replacement of the fluorosulfonate group with nucleophiles | Synthesis of pharmaceuticals and agrochemicals |

| Coupling Reactions | Formation of biaryl compounds through coupling with other aromatic systems | Development of advanced materials |

| Functionalization | Introduction of various functional groups into aromatic systems | Creation of novel drug candidates |

Medicinal Chemistry

Drug Development

In medicinal chemistry, 3-(trifluoromethyl)phenyl fluorosulfonate is employed to design and synthesize new drug candidates. The trifluoromethyl group enhances lipophilicity and binding affinity, improving the pharmacological properties of the compounds. Notable applications include:

- Targeting Specific Biological Pathways : The compound has been utilized in developing inhibitors for various enzymes and receptors, enhancing therapeutic efficacy.

- Case Study Example : A study demonstrated that incorporating the trifluoromethyl group significantly increased the potency of certain drugs against specific targets, such as serotonin transporters .

Materials Science

Development of Advanced Materials

The unique properties of this compound make it valuable in materials science. Its high thermal stability and resistance to chemical degradation are particularly advantageous for developing specialized materials. Applications include:

- Coatings and Polymers : Used in formulating coatings that require enhanced durability and resistance to solvents.

- Nanocomposites : Integration into nanocomposite materials to improve mechanical properties.

Biological Research

Enzyme Mechanisms and Protein Interactions

In biological research, this compound aids in studying enzyme mechanisms and protein-ligand interactions. Its ability to participate in hydrogen bonding and electrostatic interactions makes it suitable for investigating biochemical processes.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)phenyl fluorosulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and binding affinity, allowing it to effectively modulate biological pathways. The fluorosulfonate group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups : The -CF₃ group enhances electrophilicity and stabilizes negative charge during substitution reactions, similar to -Cl in 3-chlorophenyl triflate .

- Steric Effects : Bulky substituents (e.g., -Si(CH₃)₃ in ) reduce reaction rates but improve regioselectivity in coupling reactions .

- Functional Group Reactivity : Fluorosulfonates (-OSO₂F) are more reactive than triflates (-OSO₂CF₃) due to weaker S-F bonds, but triflates dominate synthetic applications due to commercial availability .

Biological Activity

3-(Trifluoromethyl)phenyl fluorosulfonate is an organic compound that has garnered attention due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, while the fluorosulfonate moiety can act as a reactive electrophile. This article delves into the biological activity of this compound, summarizing research findings, case studies, and comparative analyses with similar compounds.

- Molecular Formula : C7H4F4O3S

- Molecular Weight : 242.17 g/mol

- Structure : The compound features a phenyl ring substituted with a trifluoromethyl group and a fluorosulfonate group, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The trifluoromethyl group can enhance binding affinity due to its electron-withdrawing properties, while the fluorosulfonate group can participate in nucleophilic substitutions or electrophilic additions.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, derivatives of salicylanilide with trifluoromethyl substitutions showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 0.031 µg/mL . This suggests that the incorporation of the trifluoromethyl group may enhance the efficacy of antimicrobial agents.

Cytotoxicity and Selectivity

In vitro studies have indicated that certain trifluoromethyl-substituted compounds exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For example, compounds with MIC values below 1 µg/mL against Vero cells indicate a favorable selectivity index, making them potential candidates for further development as anti-cancer therapeutics .

Case Studies

- Study on Salicylanilide Derivatives :

-

Urea Derivatives with Trifluoromethyl Substitution :

- A novel series of urea derivatives containing trifluoromethyl groups were synthesized to assess their biological profile as antimicrobial and anti-cancer agents.

- Results indicated enhanced biological activity due to the presence of both trifluoromethyl and sulfonyl groups, suggesting synergistic effects in their mechanism of action .

Comparative Analysis

| Compound Type | MIC (µg/mL) | Activity Description |

|---|---|---|

| Trifluoromethyl Salicylanilides | 0.031–0.062 | Potent against MRSA and VRSA |

| Urea Derivatives | Variable | Enhanced antimicrobial and anti-cancer activity |

| Non-fluorinated Analogues | Higher MIC | Generally less effective than trifluorinated counterparts |

Q & A

Q. How can researchers address discrepancies between computational binding affinity predictions and experimental results for fluorosulfonate-containing inhibitors?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.